4,6-dihydroxy-1-methyl-1H-indole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing biological processes such as cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4,6-dihydroxy-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-11-7-2-5(12)3-9(13)6(7)4-8(11)10(14)15/h2-4,12-13H,1H3,(H,14,15) |
InChI Key |
HASBYQROBDPLLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.